molecular formula C10H19NO2 B1665804 Atagabalin CAS No. 223445-75-8

Atagabalin

Cat. No. B1665804
M. Wt: 185.26 g/mol
InChI Key: IUVMAUQEZFTTFB-YUMQZZPRSA-N
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Description

Atagabalin, also known as PD-0200,390, is a drug developed by Pfizer . It is related to gabapentin and similarly binds to the α2δ calcium channels (1 and 2) . It was under development as a treatment for insomnia but was discontinued following unsatisfactory trial results .


Molecular Structure Analysis

The molecular formula of Atagabalin is C10H19NO2 . It belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom . For a detailed molecular structure analysis, techniques like single-crystal X-ray diffraction (SC-XRD) are typically used .


Physical And Chemical Properties Analysis

Atagabalin is a small molecule with a molecular weight of 185.267 . The exact physical and chemical properties of Atagabalin are not detailed in the sources. For a comprehensive analysis, techniques like physicochemical characterization would be used .

Scientific Research Applications

Novel Analgesic Drug Class

  • Atagabalin, related to gabapentin and pregabalin, belongs to a novel class of analgesic drugs that bind to the alpha-2-delta calcium channel subunit. This binding mechanism provides efficacy in treating chronic neuropathic and early postsurgical pain. Gabapentin and pregabalin have demonstrated safety and effectiveness in various trials for neuropathic pain, impacting quality of life by improving pain and sleep. Research suggests these drugs may also have significant effects following surgery, aiding in pain management postoperatively (Gilron, 2007).

Antiepileptic Properties

  • Pregabalin, a close relative of atagabalin, is used as an adjunctive treatment for refractory partial epilepsy. Acting at presynaptic calcium channels, it modulates neurotransmitter release in the central nervous system. Clinical trials have shown its effectiveness in reducing seizure frequency in patients with refractory partial epilepsy (Hamandi & Sander, 2006).

Treatment for Anxiety Disorders

  • Pregabalin exhibits anxiolytic action, beneficial in treating generalized anxiety disorder, social phobia, and panic disorder. Its mode of action is similar to gabapentin, targeting the α2δ subunit of voltage-dependent calcium channels (Lauria-Horner & Pohl, 2003).

Neuropharmacological Review

  • A comprehensive review of gabapentin and pregabalin highlights their effectiveness in treating neuropathic pain, fibromyalgia, and epilepsy. These drugs also show promise in reducing postoperative pain and are effective in managing generalized anxiety disorder and restless legs syndrome (Calandre, Rico-Villademoros, & Slim, 2016).

Perioperative Pain Management

  • In surgical settings, pregabalin has been found to reduce postoperative pain and opioid requirements. This effect, however, does not significantly impact analgesic requirements beyond the initial postoperative period nor does it affect acute, late, or chronic pain (Fassoulaki, Melemeni, Tsaroucha, & Paraskeva, 2012).

Treatment of Movement Disorders

  • Pregabalin's efficacy in treating aparathyroid paroxysmal kinesigenic choreoathetosis, a movement disorder, has been noted, indicating potential applications in other similar conditions [(Baek, 2012)](https://consensus.app/papers/pregabalin-resolves-refractory-aparathyroid-paroxysmal-baek/18c2f4ff879f545eaee3ecdbb1241b95/?utm_source=chatgpt).

Animal Models of Epilepsy and Ataxia

  • Research using rodent models has shown that pregabalin, related to atagabalin, effectively prevents seizures and exhibits anticonvulsant activity. This indicates potential applications in human epilepsy treatment (Vartanian et al., 2006).

Management of Partial Epilepsy

  • Pregabalin has shown to be effective as an adjunct therapy for refractory partial-onset seizures, with potential implications for similar uses of atagabalin in epilepsy management (Arain, 2009).

Neuroprotective Effects

  • Pregabalin has been observed to offer neuroprotection in diabetic retinopathy, potentially due to its effects on reducing neuroinflammation and apoptosis in the retina. This suggests a broader therapeutic potential for related compounds like atagabalin (Ali et al., 2019).

Mechanisms in Neuropathic Pain

  • Pregabalin's antagonistic action on voltage-gated Ca2+ channels and its binding to the alpha-2-delta subunit underlies its efficacy in treating various types of neuropathic pain, a potential mechanism shared by atagabalin (Verma, Singh, & Jaggi, 2014).

Restless Legs Syndrome

  • Pregabalin has been found effective in treating restless legs syndrome, providing insights into potential applications of atagabalin in similar neurological conditions (Misra, Kalita, Kumar, & Prasad, 2011).

Pharmacokinetic Profile

  • The pharmacokinetic profile of pregabalin, which includes predictable and linear absorption, absence of protein binding, and minimal drug interactions, is relevant for the clinical use of related compounds like atagabalin (Ben-Menachem, 2004).

properties

IUPAC Name

2-[(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-7-3-10(6-11,4-8(7)2)5-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVMAUQEZFTTFB-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC1C)(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(C[C@@H]1C)(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944993
Record name Atagabalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atagabalin

CAS RN

223445-75-8
Record name ((3S,4S)-1-Aminomethyl-3,4-dimethylcyclopentyl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223445-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atagabalin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223445758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atagabalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12032
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atagabalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATAGABALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT7957Q2FB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Darke, J Duflou, A Peacock, M Farrell… - Clinical toxicology, 2022 - Taylor & Francis
Introduction Gabapentinoids are centrally active GABA agonists whose use has increased substantially in the past decade. The current study aimed to provide a comprehensive clinical …
Number of citations: 8 www.tandfonline.com
E Shaw, M Saulino - Physical Medicine and Rehabilitation …, 2020 - pmr.theclinics.com
Traumatic spinal cord injury (SCI) often results in several life-altering impairments, including paralysis, sensory loss, and neurogenic bowel/bladder dysfunction. Some of these SCI-…
Number of citations: 4 www.pmr.theclinics.com
R Ramesh, DS Reddy - Journal of Medicinal Chemistry, 2017 - ACS Publications
… and another clinical candidate atagabalin. (161) It is interesting to note that 5,5-trans fusion of diquinane resembles the stereochemical orientation of methyl groups of atagabalin. …
Number of citations: 323 pubs.acs.org
I Paule, P Girard, G Freyer, M Tod - Clinical pharmacokinetics, 2012 - Springer
… [64], it was shown that placebo affected light sleep stages, while drugs (atagabalin and zolpidem) also affected slow-wave sleep. Simulations have shown that administering atagabalin …
Number of citations: 14 link.springer.com
JMK Hesselink - Journal of Pharmacology & Clinical Research, 2016 - academia.edu
… classical gabapentinoids and novel drugs such as atagabalin (PD-0200,390), 4-methylpregabalin and PD-217,014. On 30-42015 Novassay announced positive Proof of Concept (PoC) …
Number of citations: 1 www.academia.edu
R Ramesh, DS Reddy - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
… Atagabalin 21 and Gabapentin 22 are pharmaceutically important, conformationally rigid … drug Gabapentin and a developmental candidate Atagabalin. Hence, compound 26 can serve …
Number of citations: 22 pubs.rsc.org
T Atkin, S Comai, G Gobbi - Pharmacological reviews, 2018 - ASPET
Although the GABAergic benzodiazepines (BZDs) and Z-drugs (zolpidem, zopiclone, and zaleplon) are FDA-approved for insomnia disorders with a strong evidence base, they have …
Number of citations: 295 pharmrev.aspetjournals.org
D Stephens, Y Zhang, M Cormier, G Chavez… - Chemical …, 2013 - pubs.rsc.org
A novel stereospecific three-component reaction of aziridines and azetidines with arynes and acetonitrile has been developed. The reaction affords N-aryl γ-aminobutyronitriles and δ-…
Number of citations: 69 pubs.rsc.org
P GREGORIO PABLOS - 2021 - crea.ujaen.es
[ES]Las encefalopatías epilépticas infantiles tempranas son un conjunto de encefalopatías epilépticas graves asociadas con la edad, caracterizadas por presentar epilepsia en las …
Number of citations: 0 crea.ujaen.es

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